(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
CAS No.: 150417-18-8
Cat. No.: VC0117159
Molecular Formula: C15H22N2O2
Molecular Weight: 262.353
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 150417-18-8 |
---|---|
Molecular Formula | C15H22N2O2 |
Molecular Weight | 262.353 |
IUPAC Name | tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Standard InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |
Standard InChI Key | OIYBOYJWGVDLPU-CYBMUJFWSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Introduction
Chemical Identity and Structure
Molecular Composition
(R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, registered under CAS number 150417-18-8, is characterized by its distinct chemical structure featuring an isoquinoline core with a Boc (tert-butoxycarbonyl) protecting group . The compound has a molecular formula of C15H22N2O2 and a calculated molecular weight of 262.35 g/mol . The structural configuration includes a chiral center with R-stereochemistry at the 3-position of the isoquinoline ring, which is critical for its specific chemical behavior and potential applications.
Physical Characteristics
The compound exists as a solid powder with a typical assay purity of approximately 97% . It exhibits the characteristic structural features of protected amino compounds, with the Boc group serving as a protective functionality for the nitrogen atom in the isoquinoline ring system. The presence of both the aminomethyl group and the Boc protecting group confers specific reactivity patterns that are valuable in synthetic organic chemistry.
Nomenclature and Identification
Systematic Naming
The compound is officially designated using several systematic naming conventions. According to IUPAC nomenclature, it is identified as tert-butyl (3R)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate . This systematic name precisely describes the structural arrangement, including the critical stereochemical designation (R) at the 3-position carbon atom.
Alternative Designations
Several alternative designations and synonyms exist for this compound, including:
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tert-butyl (R)-3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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TERT-BUTYL (3R)-3-(AMINOMETHYL)-3,4-DIHYDRO-1H-ISOQUINOLINE-2-CARBOXYLATE
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tert-butyl (3R)-3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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2(1H)-Isoquinolinecarboxylic acid, 3-(aminomethyl)-3,4-dihydro-, 1,1-dimethylethyl ester, (R)-
Chemical Identifiers
The compound can be uniquely identified using several chemical notation systems:
Identifier Type | Value |
---|---|
CAS Registry Number | 150417-18-8 |
InChI | InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 |
InChIKey | OIYBOYJWGVDLPU-CYBMUJFWSA-N |
SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CN |
These standardized identifiers facilitate precise identification in chemical databases and literature searches .
Synthesis and Production
Key Technologies
Several advanced technologies may be employed in the synthesis of this compound, including:
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Asymmetric synthesis techniques for establishing the correct stereochemistry
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Enzyme catalysis for stereoselective transformations
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Continuous flow chemistry for process optimization
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Ultra-low temperature reactions for controlling stereoselectivity
These technologies are particularly relevant for maintaining the stereochemical integrity of the R configuration at the critical chiral center.
Applications in Chemical Research
Synthetic Utility
The compound serves as a valuable building block in organic synthesis due to its protected amine functionality and defined stereochemistry . The Boc protecting group allows for selective transformations on other parts of the molecule while protecting the nitrogen functionality. This characteristic makes it particularly useful in multistep synthetic sequences where controlled reactivity is essential.
Pharmaceutical Research
In pharmaceutical research, chiral building blocks like (R)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline are crucial for the development of biologically active compounds with specific stereochemical requirements. The isoquinoline core is found in numerous bioactive compounds, making derivatives of this structure potentially valuable in drug discovery programs. The compound's defined stereochemistry at the 3-position provides a fixed spatial arrangement that can be critical for biological activity in derivative compounds.
Related Compounds and Structural Analogs
Stereoisomers
The (S)-3-aminomethyl-3,4-dihydro-1H-isoquinoline derivative represents an important stereoisomer of the title compound . This enantiomer differs in the spatial arrangement at the chiral center, potentially resulting in different chemical behavior and biological activity profiles.
Structural Variations
Various structural analogs may include:
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Compounds with different protecting groups in place of the Boc group
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Derivatives with additional functionalization on the isoquinoline ring
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Compounds with modified substituents at the aminomethyl position
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Related heterocyclic systems with similar functional arrangements
These structural variations allow for the exploration of structure-activity relationships in research applications.
Analytical Characterization
Spectroscopic Analysis
The compound can be characterized using various spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
These analytical methods provide crucial information about the compound's structural integrity, purity, and stereochemical configuration.
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